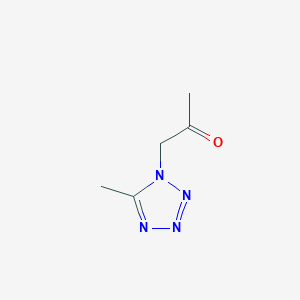

![molecular formula C20H13Cl2NO5 B2606655 [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate CAS No. 339279-25-3](/img/structure/B2606655.png)

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

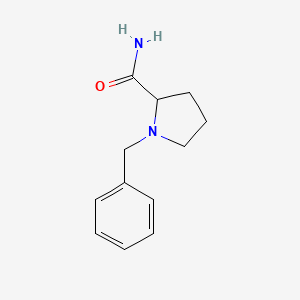

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate, also known as 4-(4-chlorophenoxy)-3-nitrophenylmethyl 3-chlorobenzoate, is a synthetic compound that has been used in scientific research for a variety of applications. It is a white, crystalline solid that is soluble in organic solvents and has a molecular weight of 284.5 g/mol. This compound has been used in studies of the mechanism of action of various drugs, as well as in biochemical and physiological studies. It has been used in the synthesis of various compounds, and its advantages and limitations for laboratory experiments have been studied.

科学的研究の応用

Biodegradation of 4-Chlorophenoxyacetic Acid (4-CPA)

Several dominant 4-CPA-degrading bacteria have been isolated from agricultural soils. Most of these isolates belong to the Burkholderia species, identified through fatty acid methyl ester (FAME) analysis. Interestingly, their chromosomal patterns, obtained via PCR amplification of repetitive extragenic palindromic (REP) sequences, exhibit distinct variations. These strains demonstrate restricted substrate utilization capabilities. The 4-CPA degradative enzymes are inducible by 4-CPA, and some isolates appear to mineralize 4-CPA via the formation of 4-chlorophenol and 4-chlorocatechol as intermediates during the biodegradation pathway. Notably, plasmid DNAs are absent from most isolates, and their 4-CPA genes reside on the chromosomal DNA. In axenic cultures and natural soils, the 4-CPA degradation patterns vary depending on the strains and soil conditions. The inoculation of 4-CPA degraders significantly improves the removal of 4-CPA from treated soils .

Antimalarial Activity

A hit molecule in the 2-trichloromethylquinazoline series, bearing a 4′-chlorophenoxy substituent at position 4, has shown micromolar activity against Plasmodium falciparum (the malaria parasite). Importantly, this compound exhibits low cytotoxicity against human HepG2 cells, making it a promising candidate for antimalarial drug development .

特性

IUPAC Name |

[4-(4-chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2NO5/c21-15-5-7-17(8-6-15)28-19-9-4-13(10-18(19)23(25)26)12-27-20(24)14-2-1-3-16(22)11-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZKMNQBUBOGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

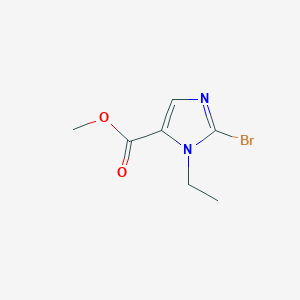

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)

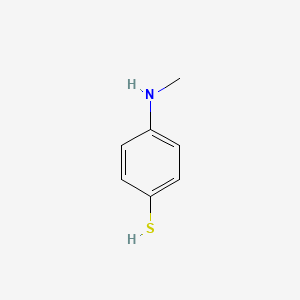

![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)

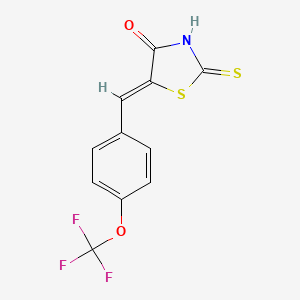

![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)

![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2606592.png)

![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2606594.png)

![(3As,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B2606595.png)